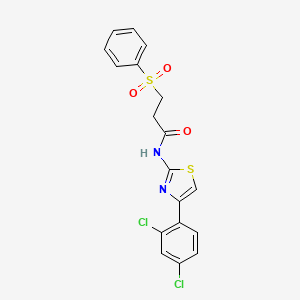
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that are extensively studied for their diverse biological activities and chemical properties. Compounds with similar structural features have been synthesized and analyzed to understand their molecular structure, synthesis pathways, and potential applications in various fields, including pharmaceuticals and material science.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a synthesis pathway could start with the esterification of an acid, followed by hydrazination, salt formation, and cyclization to form the core structure, which is further modified to introduce specific functional groups (Chen et al., 2010).
Molecular Structure Analysis
Molecular structure analysis is often carried out using techniques like X-ray crystallography, which reveals the crystalline structure and the orientation of molecules in the solid state. This analysis helps in understanding the molecular geometry, bond lengths, angles, and the overall shape of the molecule (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by the presence of functional groups like sulfonyl, chlorophenyl, and thiazolyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution, and influence the compound's biological activity and solubility (Viji et al., 2020).
Applications De Recherche Scientifique
Matrix Metalloproteinase Inhibition : Some derivatives of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been found to be potent inhibitors of matrix metalloproteinases (MMPs) (Schröder et al., 2001).
Antimicrobial and Cytotoxic Activities : Various thiazole derivatives, including structures similar to the specified compound, have shown significant antimicrobial and cytotoxic activities against different bacterial, fungal strains, and cancer cells (Dawbaa et al., 2021).
Antimicrobial and Antifungal Effects : Specific thiazole derivatives have demonstrated antifungal and antibacterial effects, confirmed through molecular docking and spectroscopic techniques (Viji et al., 2020).
Herbicidal Activity : Certain derivatives have been found effective as herbicides, showcasing the diversity in the application of these compounds in agriculture (Liu et al., 2008).
Antitumor Activities : Synthesis of derivatives with modifications in the thiazole ring has led to compounds with promising antitumor activities, as seen in various in vitro screenings (Ling et al., 2008).
Anticonvulsant Agents : The synthesis of azoles incorporating a sulfonamide thiazole moiety, akin to the compound , has been associated with significant anticonvulsive effects (Farag et al., 2012).
Potential Drug Candidates for Alzheimer’s Disease : A series of derivatives have been synthesized for evaluation as new drug candidates for Alzheimer's disease, demonstrating the potential of such compounds in neurodegenerative disease research (Rehman et al., 2018).
SARS-CoV-2 Agent : A derivative of this compound has been synthesized and investigated as a potential agent against SARS-CoV-2, highlighting its relevance in current pandemic research (Eno et al., 2022).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-14(15(20)10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVGKOMRFJQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)
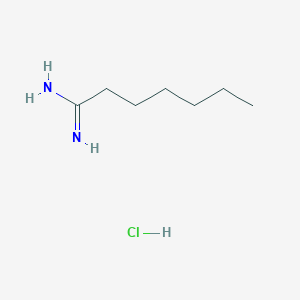
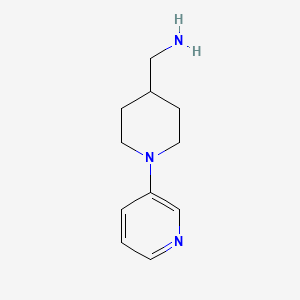
![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)
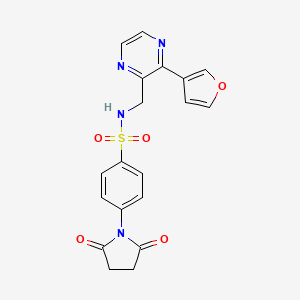
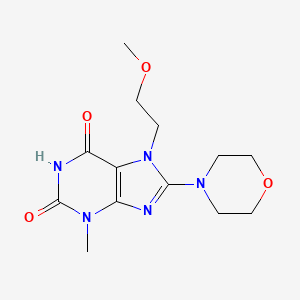
![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)
![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)
